Cas no 1451391-37-9 (3-Chloro-2-formyl-4-methylphenylboronic acid)

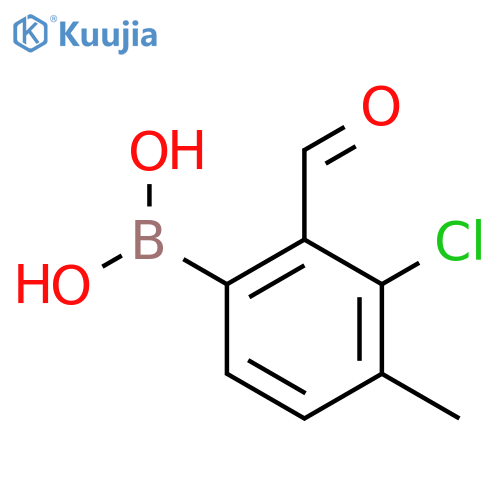

1451391-37-9 structure

商品名:3-Chloro-2-formyl-4-methylphenylboronic acid

CAS番号:1451391-37-9

MF:C8H8BClO3

メガワット:198.411321640015

MDL:MFCD13181610

CID:4733219

3-Chloro-2-formyl-4-methylphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-2-formyl-4-methylphenylboronic acid

- (3-Chloro-2-formyl-4-methylphenyl)boronic acid

- BC001720

- Z1419

-

- MDL: MFCD13181610

- インチ: 1S/C8H8BClO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3

- InChIKey: TUJZIYSBECJNIR-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C=O)=C(B(O)O)C=CC=1C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 188

- トポロジー分子極性表面積: 57.5

3-Chloro-2-formyl-4-methylphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB515570-5 g |

3-Chloro-2-formyl-4-methylphenylboronic acid |

1451391-37-9 | 5g |

€1,059.70 | 2023-04-18 | ||

| TRC | C383895-5g |

3-Chloro-2-formyl-4-methylphenylboronic acid |

1451391-37-9 | 5g |

$ 65.00 | 2022-06-01 | ||

| abcr | AB515570-1 g |

3-Chloro-2-formyl-4-methylphenylboronic acid |

1451391-37-9 | 1g |

€331.40 | 2023-04-18 | ||

| abcr | AB515570-250mg |

3-Chloro-2-formyl-4-methylphenylboronic acid; . |

1451391-37-9 | 250mg |

€195.40 | 2025-02-22 | ||

| Ambeed | A316415-1g |

(3-Chloro-2-formyl-4-methylphenyl)boronic acid |

1451391-37-9 | 98+% | 1g |

$295.0 | 2024-08-03 | |

| Aaron | AR01KY5R-1g |

3-Chloro-2-formyl-4-methylphenylboronic acid |

1451391-37-9 | 95% | 1g |

$341.00 | 2025-02-12 | |

| abcr | AB515570-10g |

3-Chloro-2-formyl-4-methylphenylboronic acid; . |

1451391-37-9 | 10g |

€1783.50 | 2025-02-22 | ||

| TRC | C383895-25g |

3-Chloro-2-formyl-4-methylphenylboronic acid |

1451391-37-9 | 25g |

$ 80.00 | 2022-06-01 | ||

| abcr | AB515570-1g |

3-Chloro-2-formyl-4-methylphenylboronic acid; . |

1451391-37-9 | 1g |

€337.90 | 2025-02-22 | ||

| abcr | AB515570-5g |

3-Chloro-2-formyl-4-methylphenylboronic acid; . |

1451391-37-9 | 5g |

€1072.10 | 2025-02-22 |

3-Chloro-2-formyl-4-methylphenylboronic acid 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

1451391-37-9 (3-Chloro-2-formyl-4-methylphenylboronic acid) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1451391-37-9)3-Chloro-2-formyl-4-methylphenylboronic acid

清らかである:99%

はかる:1g

価格 ($):266.0